molecular formula C10H15NO2 B6202158 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid CAS No. 1558272-97-1

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid

Cat. No. B6202158
CAS RN: 1558272-97-1
M. Wt: 181.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-tert-Butyl-1H-pyrrol-3-yl)acetic acid, also known as TBPA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a molecular formula of C10H16O2. TBPA has been found to be a useful reagent for the synthesis of various compounds, as well as having a variety of biological activities.

Scientific Research Applications

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid has been found to have a variety of applications in the scientific research field. It has been used as a reagent in the synthesis of various compounds, such as esters, amides, and nitriles. It has also been used as a catalyst in the synthesis of complex compounds, such as heterocyclic compounds. Additionally, 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of insecticides.

Mechanism of Action

The mechanism of action of 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid is not fully understood. However, it is believed to act as an electrophile, meaning that it can react with nucleophiles, such as amines and alcohols, to form new compounds. Additionally, 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid can react with other molecules, such as carboxylic acids, to form esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid are not fully understood. However, it has been found to have anti-inflammatory and analgesic effects in animal models. Additionally, 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid has been found to have anti-bacterial and anti-viral properties, as well as being an inhibitor of the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and can be easily synthesized from commercially available starting materials. Additionally, 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid is a colorless, volatile liquid, making it easy to handle and store. However, 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid is also a highly reactive compound, and must be handled with caution, as it can react with other compounds and form potentially hazardous products.

Future Directions

The potential of 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid for use in scientific research is vast, and there are a number of potential future directions for its use. These include its use in the synthesis of more complex compounds, such as heterocyclic compounds, and its use as a catalyst in the synthesis of pharmaceuticals and insecticides. Additionally, 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid could be used in the development of new anti-inflammatory drugs, and in the development of new anti-bacterial and anti-viral compounds. Finally, 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid could be used in the development of new acetylcholinesterase inhibitors, which could be used to treat a variety of conditions.

Synthesis Methods

2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol with acetic acid in the presence of sulfuric acid, the reaction of isopropyl bromide with acetyl chloride in the presence of anhydrous aluminum chloride, and the reaction of tert-butyl chloride with acetic anhydride in the presence of a catalyst. All of these methods yield 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid involves the synthesis of the pyrrole ring followed by the addition of the acetic acid group.", "Starting Materials": [ "4-methyl-2-nitroacetophenone", "tert-butylamine", "sodium borohydride", "acetic anhydride", "glacial acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Reduction of 4-methyl-2-nitroacetophenone with sodium borohydride and tert-butylamine to form 5-tert-butyl-1H-pyrrole-3-carboxaldehyde", "Condensation of 5-tert-butyl-1H-pyrrole-3-carboxaldehyde with acetic anhydride to form 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic anhydride", "Hydrolysis of 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic anhydride with glacial acetic acid and sodium hydroxide to form 2-(5-tert-butyl-1H-pyrrol-3-yl)acetic acid", "Acidification of the reaction mixture with hydrochloric acid and extraction with diethyl ether", "Washing of the organic layer with water and drying over anhydrous sodium sulfate", "Evaporation of the solvent to obtain the final product" ] }

CAS RN

1558272-97-1

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.